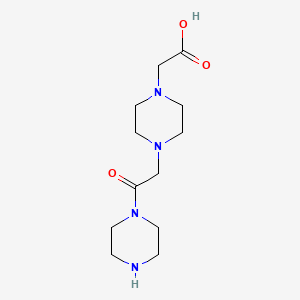

Piperazine-acetyl-PIP-AcOH

Description

Contextualization of Piperazine-acetyl-PIP-AcOH as a PROTAC Linker

This compound is identified as a linker component used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are an emerging class of heterobifunctional molecules designed for innovative therapeutic applications. nih.govscispace.com They function by inducing the degradation of specific target proteins within the cell by hijacking the ubiquitin-proteasome system. scispace.comnih.gov A PROTAC molecule is composed of three key parts: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. nih.govscispace.com

The linker is a critical component in PROTAC design, as its length, rigidity, and chemical composition influence the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. nih.govnih.gov The formation of this complex is a prerequisite for the ubiquitination of the target protein, marking it for degradation by the proteasome. nih.govscispace.com Consequently, the linker's characteristics significantly affect the degradation efficacy and selectivity of the PROTAC. nih.gov While linear alkyl and polyethylene (B3416737) glycol (PEG) chains are common linker motifs, there is increasing interest in incorporating rigid structures like heterocyclic scaffolds to modulate physicochemical properties. nih.gov

Overview of Piperazine (B1678402) Scaffolds in Medicinal Chemistry and Chemical Biology

The piperazine ring is a six-membered heterocycle containing two opposing nitrogen atoms that holds a prominent position in medicinal chemistry and drug discovery. bohrium.comthieme-connect.com It is considered a "privileged scaffold" due to its frequent appearance in various classes of drugs with diverse therapeutic applications. nih.gov In fact, piperazine ranks as the third most common nitrogen-containing heterocycle utilized in drug discovery. bohrium.com

The versatility of the piperazine core allows for straightforward modification, making it a valuable building block for designing new bioactive compounds. bohrium.comnih.gov Its structural features, including a large polar surface area and the presence of hydrogen bond donors and acceptors, often lead to improved physicochemical properties such as enhanced water solubility and oral bioavailability. bohrium.com Piperazine derivatives have demonstrated a wide array of pharmacological activities, as detailed in the table below. nih.govresearchgate.net

| Pharmacological Activity | Reference |

|---|---|

| Anticancer | nih.govresearchgate.net |

| Antimicrobial | nih.govresearchgate.net |

| Antiviral | nih.govresearchgate.net |

| Antifungal | nih.govresearchgate.net |

| Anti-inflammatory | nih.govresearchgate.net |

| Antidepressant | nih.govresearchgate.net |

| Antimalarial | nih.govresearchgate.net |

| Antidiabetic | nih.govresearchgate.net |

Rationale for Academic Investigation of this compound and Related Analogues

The academic investigation into this compound and related analogues is driven by the need to rationally design and optimize PROTACs for improved therapeutic efficacy. nih.govrsc.org The insertion of a piperazine ring into a PROTAC linker is a widely used strategy intended to increase the linker's rigidity and enhance the molecule's solubility through protonation of the nitrogen atoms. nih.govscispace.comrsc.orgresearchgate.net

However, the basicity (pKa) of the piperazine ring, and thus its protonation state at physiological pH, is highly sensitive to the chemical environment, including the nature of adjacent groups within the linker. nih.govrsc.orgresearchgate.net Slight modifications to the linker can significantly alter the pKa, potentially negating the intended benefits. nih.govrsc.org For instance, the acetylation of one nitrogen atom on the piperazine ring, as seen in a compound like 1-acetylpiperazine, introduces an electron-withdrawing group that markedly reduces the pKa of the remaining basic nitrogen. scispace.com

Therefore, the synthesis and study of a focused set of piperazine-containing compounds, such as this compound and its analogues, are crucial. nih.govresearchgate.net This research allows for the systematic evaluation of how fine modulations in the linker—including the presence of acetyl groups, the length of alkyl chains, and the nature of anchoring groups—impact the protonation state and other physicochemical properties. nih.govrsc.org Understanding these structure-property relationships is essential for the rational design of PROTAC linkers, enabling the development of more effective and selective protein degraders. nih.gov

Compound Data

| Compound Name | Molecular Formula | Molecular Weight | Reference |

|---|---|---|---|

| This compound | C12H22N4O3 | 270.33 | medchemexpress.com |

| 1-Acetylpiperazine | C6H12N2O | 128.17 | nih.govsigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H22N4O3 |

|---|---|

Molecular Weight |

270.33 g/mol |

IUPAC Name |

2-[4-(2-oxo-2-piperazin-1-ylethyl)piperazin-1-yl]acetic acid |

InChI |

InChI=1S/C12H22N4O3/c17-11(16-3-1-13-2-4-16)9-14-5-7-15(8-6-14)10-12(18)19/h13H,1-10H2,(H,18,19) |

InChI Key |

GCGINSGPAIZDNV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)CN2CCN(CC2)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Piperazine Acetyl Pip Acoh

General Synthetic Strategies for Piperazine (B1678402) Ring System Construction

The piperazine ring is a prevalent scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. These strategies can be broadly categorized into ring closure reactions, derivatization of the pre-formed ring, and modern cross-coupling techniques.

Ring Closure Reactions for Piperazine Core Synthesis

The formation of the piperazine ring often involves the cyclization of linear precursors containing two nitrogen atoms separated by a four-carbon backbone. One common approach is the reaction of a 1,2-diamine with a 1,2-dielectrophile. For instance, the condensation of ethylenediamine (B42938) with a 1,2-dihaloethane derivative provides a direct route to the piperazine core.

Another strategy involves the reductive amination of a diketone or a related species with a diamine. This method allows for the introduction of substituents on the carbon backbone of the piperazine ring. Furthermore, intramolecular cyclization of N-(2-aminoethyl)ethanolamine derivatives can also yield the piperazine skeleton.

A variety of cyclization strategies have been developed, each with its own advantages and substrate scope. The choice of method often depends on the desired substitution pattern on the final piperazine ring.

| Ring Closure Strategy | Starting Materials | Key Transformation |

| Double N-alkylation | 1,2-Diamine, 1,2-Dihaloalkane | Nucleophilic substitution |

| Reductive Cyclization | Dioximes | Catalytic hydrogenation |

| From Diethanolamines | N-substituted diethanolamine, Ammonia/Primary amine | Reductive amination/cyclization |

N-Alkylation and N-Acylation Methods for Piperazine Derivatization

Once the piperazine core is formed, its nitrogen atoms can be readily functionalized through N-alkylation and N-acylation reactions. These reactions are fundamental to the synthesis of "Piperazine-acetyl-PIP-AcOH" as they allow for the attachment of the acetyl group and the subsequent linker chain.

N-Alkylation is typically achieved by reacting piperazine or a mono-substituted piperazine with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to control the degree of alkylation and prevent the formation of quaternary ammonium (B1175870) salts. Reductive amination, reacting a piperazine with an aldehyde or ketone in the presence of a reducing agent, is another powerful method for introducing alkyl substituents.

N-Acylation involves the reaction of a piperazine with an acylating agent such as an acid chloride, anhydride, or a carboxylic acid activated with a coupling agent. This reaction is key to introducing the "acetyl" moiety in "this compound". For the synthesis of PROTAC linkers, amide bond formation is a frequently employed transformation. nih.gov Common coupling agents used for this purpose include 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.govresearchgate.net

| Derivatization Method | Reagents | Functional Group Introduced |

| N-Alkylation | Alkyl halide, Base | Alkyl group |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Alkyl group |

| N-Acylation | Acid chloride/Anhydride/Carboxylic acid + Coupling agent | Acyl group |

Palladium-Catalyzed Amination and Other Cross-Coupling Approaches

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, with palladium-catalyzed cross-coupling reactions being particularly prominent. The Buchwald-Hartwig amination, for example, allows for the coupling of an amine (such as piperazine) with an aryl or vinyl halide or triflate. This method is especially useful for the synthesis of N-arylpiperazines, which are common motifs in pharmaceuticals.

While not directly implied in the name "this compound," such cross-coupling reactions could be employed in more complex PROTAC linkers where an aromatic or heteroaromatic spacer is incorporated.

Specific Synthesis of this compound as a PROTAC Linker Component

The synthesis of "this compound" as a PROTAC linker involves a multi-step sequence that combines the fundamental reactions described above. The structure implies a piperazine core that is N-acylated with an acetyl group and N-alkylated with a "PIP-AcOH" moiety, which represents a piperidine (B6355638) ring connected via a linker to an acetic acid group.

Preparation of Acylpiperazine Intermediates

The synthesis would likely commence with the preparation of a mono-acylated piperazine intermediate. A common strategy involves the use of a protecting group to differentiate the two nitrogen atoms of piperazine. For instance, N-Boc-piperazine can be acylated on the free nitrogen. medchemexpress.com

A plausible first step is the acetylation of a mono-protected piperazine, such as 1-Boc-piperazine, using acetyl chloride or acetic anhydride. Subsequent deprotection of the Boc group would yield N-acetylpiperazine. This intermediate possesses a free secondary amine ready for further functionalization.

Alternatively, direct mono-acetylation of piperazine can be achieved under carefully controlled conditions, though this may lead to mixtures of mono- and di-acylated products.

| Intermediate | Synthetic Approach | Key Reagents |

| N-Acetylpiperazine | Acetylation of mono-protected piperazine followed by deprotection | 1-Boc-piperazine, Acetyl chloride, Acid (for deprotection) |

Linker Elongation and Functionalization Strategies

With the N-acetylpiperazine intermediate in hand, the next phase is the attachment and elaboration of the "PIP-AcOH" chain. This part of the synthesis involves building the linker that connects the piperazine to the terminal carboxylic acid, which will eventually be used to couple the linker to either the warhead or the E3 ligase ligand of the PROTAC.

A likely strategy would involve the N-alkylation of N-acetylpiperazine with a precursor to the "PIP-AcOH" moiety. This precursor would be a piperidine derivative carrying a reactive group (e.g., a halide or a tosylate) on a side chain that terminates in a protected carboxylic acid (e.g., an ester).

For example, N-acetylpiperazine could be reacted with a compound like ethyl 2-(piperidin-4-yl)acetate, where the piperidine nitrogen is appropriately activated or the reaction is carried out under conditions that favor N-alkylation. More commonly, a bifunctional linker piece would be used. For instance, a halo-ester like ethyl bromoacetate (B1195939) could be used to alkylate the N-acetylpiperazine, followed by displacement of the bromide with a piperidine derivative.

The final step in the synthesis of the linker itself would be the hydrolysis of the terminal ester group to reveal the carboxylic acid (AcOH), yielding the complete "this compound" linker, ready for conjugation in PROTAC synthesis. Amide coupling reactions, as previously mentioned, are a standard method for attaching such linkers to the other components of the PROTAC. nih.govresearchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is a critical aspect of synthesizing piperazine derivatives, aiming to maximize product yield and control selectivity. Key parameters that are frequently adjusted include temperature, solvent, catalyst, and the molar ratio of reactants. Careful control over these factors is essential for achieving the desired chemical transformations efficiently and minimizing the formation of unwanted byproducts. nih.gov

The following table illustrates the impact of varying reaction conditions on the yield of a generic monosubstituted piperazine synthesis.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cu(II) | Ethanol | 25 | 12 | 65 |

| Cu(II) | Acetonitrile | 50 | 8 | 78 |

| Ce(III) | Methanol | 25 | 18 | 72 |

| Ce(III) | Acetonitrile | 50 | 10 | 85 |

This table is a representative example based on general findings in piperazine synthesis and does not represent a specific reaction for "this compound".

Furthermore, photoredox catalysis has emerged as a powerful tool for the C–H functionalization of piperazines. The choice of photocatalyst, base, and solvent can significantly influence the efficiency and selectivity of these reactions. For instance, in the α-heteroarylation of piperazines, Ir(ppy)2(dtbbpy)PF6 was identified as a suitable photocatalyst to oxidize the piperazine nitrogen via a single electron transfer, leading to the desired functionalization. mdpi.com

Green Chemistry Approaches and Sustainable Synthetic Protocols for Piperazine Derivatives

In recent years, there has been a significant shift towards the development of green and sustainable synthetic methods for piperazine derivatives to minimize environmental impact. researchgate.net These approaches focus on principles such as the use of renewable starting materials, reduction of waste, and the use of environmentally benign solvents and catalysts. researchgate.netmdpi.com

Microwave-assisted synthesis has emerged as a key green chemistry technique in piperazine synthesis. researchgate.net Microwave irradiation can significantly reduce reaction times, increase product yields, and enhance the purity of the final products compared to conventional heating methods. nih.gov This is attributed to the efficient and uniform heating provided by microwaves. mdpi.com

Photoredox catalysis is another green approach that utilizes visible light to promote chemical reactions. mdpi.com This method often employs organic photocatalysts, which are more sustainable and cost-effective than their transition-metal counterparts. mdpi.com The use of photoredox catalysis can lead to milder reaction conditions and avoids the use of toxic reagents. mdpi.com

The development of one-pot synthetic procedures is also a cornerstone of green chemistry, as it reduces the number of synthetic steps, minimizes the use of solvents for purification of intermediates, and saves time and resources. nih.gov Additionally, the use of heterogeneous catalysts that can be easily recovered and reused is a key aspect of sustainable synthesis. nih.gov

The following table highlights several green chemistry approaches and their benefits in the context of piperazine synthesis.

| Green Chemistry Approach | Key Benefits |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, increased product purity. nih.gov |

| Photoredox Catalysis | Use of visible light, milder reaction conditions, potential for organic catalysts. mdpi.com |

| One-Pot Synthesis | Fewer synthetic steps, reduced waste, time and resource efficiency. nih.gov |

| Heterogeneous Catalysis | Easy catalyst recovery and reuse, simplified product purification. nih.gov |

This table summarizes the advantages of various green chemistry strategies applicable to the synthesis of piperazine derivatives.

Conformational Analysis of this compound and its Derivatives

The conformational landscape of piperazine-containing compounds is a critical determinant of their biological activity. The piperazine ring typically adopts a chair conformation. researchgate.net For N-acyl and N-aryl substituted piperazines, the axial conformation is often preferred. nih.gov This preference can be further stabilized by intramolecular hydrogen bonding, particularly in ether-linked derivatives. nih.gov

Studies on N-benzoylated piperazines using temperature-dependent 1H NMR spectroscopy have revealed the presence of conformers at room temperature due to the restricted rotation around the partial double bond of the amide group. rsc.orgresearchgate.net For certain mono-N-benzoylated and unsymmetrically N,N'-substituted derivatives, the interconversion of the piperazine chair conformations also influences the NMR spectra, allowing for the determination of activation energy barriers for these processes. rsc.orgresearchgate.net These barriers have been calculated to be between 56 and 80 kJ mol−1. rsc.orgresearchgate.net The presence of an additional aryl substituent at the amine site has been shown to lower both rotational and inversion barriers compared to the free secondary amine. rsc.orgresearchgate.net

The conformational preferences of 2-substituted piperazines have been studied to understand their activity as α7 nicotinic acetylcholine (B1216132) receptor agonists. nih.gov In these cases, the axial orientation of the substituent is favored and is believed to correctly position the basic and pyridyl nitrogens for optimal receptor binding, mimicking the binding mode of other known agonists like nicotine (B1678760) and epibatidine. nih.gov

Stereochemical Considerations in Piperazine-Containing Research Compounds

Stereochemistry plays a pivotal role in the biological activity of piperazine-containing compounds. The synthesis of piperazine derivatives with controlled absolute stereochemistry is crucial for developing effective therapeutic agents. researchgate.net For instance, the R enantiomers of certain 2-substituted piperazines have been shown through molecular modeling to bind effectively to the α7 nicotinic acetylcholine receptor. nih.gov

In the context of PROTACs (Proteolysis Targeting Chimeras), specific stereoisomers of ligands that bind to E3 ligases are often required for potent activity. For example, (S,R,S)-AHPC-Me-piperazine-acetyl-PIP-AcOH is a conjugate of the VHL (von Hippel-Lindau) E3 ligase ligand VH032. medchemexpress.com This specific stereochemistry is essential for its function in recruiting the VHL protein, which is a necessary step in the degradation of target proteins like BCR-ABL1. medchemexpress.com

Application of Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry, FT-IR)

A suite of spectroscopic techniques is indispensable for the structural confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. For instance, in acetylated piperazine derivatives, the chemical shifts of the acetyl protons and the piperazine ring protons provide key structural information. nih.govresearchgate.net Temperature-dependent 1H NMR is particularly valuable for studying the conformational dynamics of N-acylpiperazines, revealing the energy barriers associated with amide bond rotation and ring inversion. rsc.orgresearchgate.net

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and confirm the identity of synthesized compounds. researchgate.netresearchgate.net Fragmentation patterns observed in techniques like gas chromatography-mass spectrometry (GC-MS) can provide further structural details about the piperazine core and its substituents. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify characteristic functional groups. researchgate.netmdpi.com In acetylated piperazine compounds, the C=O stretching vibration of the acetyl group is a prominent feature in the IR spectrum. researchgate.net The N-H stretching vibrations are also informative for characterizing the piperazine ring. researchgate.net In situ FT-IR has been employed to monitor the interfacial polymerization of piperazine and trimesoyl chloride in real-time. mdpi.com

Table 1: Spectroscopic Data for Acetyl-Piperazine Derivatives

| Technique | Compound Type | Key Observations | Reference |

|---|---|---|---|

| 1H NMR | 1-Acetylpiperazine | Signals for acetyl protons and piperazine ring protons. | chemicalbook.com |

| 1H NMR | N-Benzoylated Piperazines | Temperature-dependent spectra show conformers due to restricted amide bond rotation. | rsc.orgresearchgate.net |

| ESI-MS | Acetyl Substituted Piperazine-Imidazole Hybrids | Confirmation of molecular weight with [M+H]+ or [M+H2O]+ peaks. | researchgate.net |

| FT-IR | Acetyl Substituted Piperazine-Imidazole Hybrids | C=O stretching of acetyl group observed. | researchgate.net |

| FT-IR | Piperazine and Acetic Acid | Characteristic peaks for neat piperazine and acetic acid, and their mixture. | researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Computational methods are powerful tools for investigating the properties and interactions of piperazine-containing molecules at an atomic level.

Quantum mechanical calculations, often using Density Functional Theory (DFT), are employed to study the electronic structure, stability, and reactivity of piperazine derivatives. nih.gov These calculations can provide insights into molecular orbitals (HOMO and LUMO), which helps in understanding charge transfer within the molecule. nih.gov QM methods have also been used to study the oxidation of piperazine derivatives by radicals in the atmosphere. researchgate.net Furthermore, QM calculations have been instrumental in assigning vibrational frequencies observed in FT-IR and FT-Raman spectra. muni.cz

Molecular dynamics simulations are used to explore the conformational flexibility of piperazine derivatives and their interactions with biological targets over time. nih.govscispace.com MD simulations have been used to study the binding of phenyl-piperazine scaffolds to the eIF4A1 ATP-binding site, revealing favorable dynamics for potential inhibitors. nih.gov These simulations can also elucidate the role of water molecules in mediating protein-ligand interactions. biorxiv.org In the context of PROTACs, MD simulations help in understanding the stability of the ternary complex formed between the target protein, the PROTAC molecule, and the E3 ligase. scienceopen.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govrsc.org This method is extensively used in the design of piperazine-based drugs and PROTACs. scienceopen.comresearchgate.net For example, docking studies have been used to predict the binding mode of piperazine derivatives to sigma receptors and to identify key interactions responsible for their affinity. nih.gov In PROTAC design, molecular docking is crucial for simulating the formation of the ternary complex involving the target protein, the PROTAC, and an E3 ligase like VHL or CRBN. scienceopen.comresearchgate.netnih.gov

Table 2: Computational Studies on Piperazine Derivatives

| Computational Method | System Studied | Key Findings | Reference |

|---|---|---|---|

| Quantum Mechanics (DFT) | 1-(pyrid-4-yl)piperazine | Analyzed HOMO-LUMO gap and charge transfer. | nih.gov |

| Molecular Dynamics | Phenyl-piperazine inhibitors of eIF4A1 | Evaluated binding energetics and conformational changes. | nih.gov |

| Molecular Docking | Piperidine/piperazine-based sigma receptor ligands | Predicted binding poses and identified key interactions. | nih.govrsc.org |

| Molecular Docking | PROTACs with E3 Ligases | Simulated ternary complex formation. | scienceopen.comresearchgate.net |

Molecular Design, Structural Elucidation, and Computational Investigations

De Novo Design Strategies for Piperazine-Based Scaffolds

The de novo design of novel molecular entities is a cornerstone of modern medicinal chemistry, enabling the creation of compounds with tailored properties. For piperazine-based scaffolds, this process involves the rational design and synthesis of new derivatives, often guided by computational methods. The piperazine (B1678402) ring is a privileged structure in drug discovery, valued for its ability to introduce favorable pharmacokinetic properties. nih.gov De novo design strategies for these scaffolds can be broadly categorized into computational modeling and synthetic methodologies, which are often used in a synergistic manner.

Computational approaches play a pivotal role in the initial stages of de novo design. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are instrumental in predicting the biological activity and binding modes of novel piperazine derivatives. koreascience.krscispace.com These methods allow for the virtual screening of large compound libraries and the prioritization of candidates for synthesis.

For instance, 3D-QSAR studies have been successfully employed to correlate the steric and electrostatic fields of piperazine derivatives with their biological activities. koreascience.kr In one such study on piperazine derivatives with antihistamine and antibradykinin effects, the Comparative Molecular Field Analysis (CoMFA) method was used. The resulting models demonstrated a strong correlation between the steric and electrostatic properties of the compounds and their biological effects, providing valuable insights for the design of new antagonists. koreascience.kr The table below summarizes the findings of a CoMFA study on a series of piperazine derivatives.

| Biological Activity | q² (Cross-validated) | r² (Non-cross-validated) | Steric Contribution (%) | Electrostatic Contribution (%) |

|---|---|---|---|---|

| Antihistamine | 0.539 | 0.995 | 52.3 | 47.7 |

| Antibradykinin | - | - | 45.2 | 54.8 |

Table 1: Summary of CoMFA Results for Piperazine Derivatives. koreascience.kr

Molecular docking is another powerful computational tool that predicts the preferred orientation of a molecule when bound to a target protein. tandfonline.com This information is crucial for understanding the molecular interactions that govern binding affinity and selectivity. For example, docking studies of piperazine-chalcone hybrids against VEGFR-2 kinase have revealed key interactions within the active site, guiding the design of more potent inhibitors. tandfonline.comtandfonline.com The binding free energy data from such studies can help in ranking potential drug candidates.

| Compound | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| Compound Vd | -8.21 | Hydrogen bonding, hydrophobic interactions |

| Compound Ve | -8.54 | Hydrogen bonding, hydrophobic interactions |

| Compound Vf | -7.98 | Hydrogen bonding, hydrophobic interactions |

| Compound VIa | -8.33 | Hydrogen bonding, hydrophobic interactions |

| Compound VIb | -7.56 | Hydrogen bonding, hydrophobic interactions |

| Compound VIc | -7.89 | Hydrogen bonding, hydrophobic interactions |

Table 2: Molecular Docking Results of Piperazine-Chalcone Hybrids with VEGFR-2. tandfonline.com

From a synthetic perspective, de novo strategies often involve multicomponent reactions (MCRs) which allow for the rapid assembly of complex molecules from simple starting materials. acs.org The Ugi reaction, for example, has been utilized in a multicomponent approach to synthesize highly substituted piperazines. acs.org This method provides a versatile platform for creating diverse libraries of piperazine derivatives for biological screening. Recent advances have also focused on the C-H functionalization of the piperazine ring, opening up new avenues for structural diversification that were previously challenging to access. mdpi.com These methods allow for the introduction of substituents directly onto the carbon atoms of the piperazine core, expanding the accessible chemical space for drug design. mdpi.com

Mechanistic Research and Biological Interaction Studies in Preclinical Models

Research on Molecular Targets and Pathways of Piperazine-acetyl-PIP-AcOH in PROTAC Applications

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.govfrontiersin.org The linker's structure is pivotal, influencing the geometry and stability of this ternary complex, which in turn dictates the efficiency of protein degradation. nih.gov The inclusion of rigid heterocyclic scaffolds like piperazine (B1678402) within the linker is a strategy employed to enhance the formation of stable ternary complexes and improve the physicochemical properties of the PROTAC molecule. nih.gov

A key component of a PROTAC is its E3 ligase-recruiting ligand. While over 600 E3 ligases are encoded in the human genome, only a handful, most notably Cereblon (CRBN) and the Von Hippel-Lindau (VHL) tumor suppressor, have been extensively utilized for targeted protein degradation. nih.govnih.gov

The specific linker, this compound, is utilized in conjugates designed to recruit the VHL E3 ubiquitin ligase. For instance, the compound (S,R,S)-AHPC-Me-piperazine-acetyl-PIP-AcOH is a conjugate of a VHL ligand and a linker, based on the E3 ubiquitinase VH032. medchemexpress.euinvivochem.cn By incorporating this moiety, a PROTAC can hijack the VHL E3 ligase complex. Other piperazine-containing structures are used to create ligands that recruit the CRBN protein, demonstrating the versatility of the piperazine scaffold in targeting different E3 ligases. medchemexpress.com The selection of the E3 ligase is a critical factor, as the efficacy and selectivity of a PROTAC depend on which ligase is recruited to the specific protein of interest. frontiersin.orgnih.gov

The fundamental mechanism of a PROTAC involves creating proximity between the target protein and an E3 ligase through the formation of a ternary complex (target protein-PROTAC-E3 ligase). nih.govnih.gov The linker, for which this compound serves as a building block, is not merely a spacer but an active contributor to the complex's stability and formation dynamics. nih.gov

The incorporation of piperazine moieties into the linker is a strategic design choice intended to improve properties conducive to effective ternary complex formation. nih.gov These heterocyclic scaffolds can enhance rigidity and may improve solubility upon protonation, which are important factors for efficient delivery and binding. nih.gov The length and composition of the linker are critically important for establishing productive protein-protein interactions (PPIs) within the ternary complex, which ultimately determines the success of the degradation activity. nih.govnih.gov Computational methods such as molecular docking and molecular dynamics (MD) simulations are increasingly used to model and predict the formation and stability of these complexes, guiding the rational design of PROTACs. nih.govnih.gov

Once a stable ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. nih.gov This process results in the formation of a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. nih.gov The target protein is then unfolded and degraded into small peptides by the proteasome, while the PROTAC molecule is released and can engage in another cycle of degradation. nih.gov

Assays to confirm this pathway involve verifying the degradation of the target protein in a manner dependent on the ubiquitin-proteasome system. nih.govnih.gov Experimental controls often include the use of proteasome inhibitors, which should rescue the target protein from degradation, thereby confirming the mechanism of action. nih.gov The identification of the specific E3 ligase involved is also crucial and can be achieved through techniques like co-immunoprecipitation or advanced proteomics methods that can detect transient protein-protein interactions. nih.gov

Biological Activity Studies in In Vitro Systems and Animal Models (Preclinical Research)

Preclinical evaluation of novel therapeutic compounds involves a suite of in vitro and in vivo studies to characterize their biological effects. nih.govupenn.edu For compounds built using linkers like this compound, these studies would assess their ability to induce degradation of a target protein and the downstream cellular consequences. Animal models serve to provide evidence of safety and efficacy before any potential human trials. nih.govupenn.edu

The primary biological response expected from a PROTAC is the degradation of its intended target protein. This is typically measured using cell-based assays. Protein degradation assays, such as Western blotting or advanced reporter systems like AlphaLISA, are employed to quantify the reduction in target protein levels following treatment with the compound. chayon.co.krsouthcoastbiosciencesdtp.ac.uk These assays can rank the potency of different PROTACs and confirm that degradation occurs through the intended proteasomal pathway. chayon.co.kr

The downstream effect of target protein degradation is often a reduction in cancer cell viability or proliferation. Numerous studies have demonstrated the cytotoxic effects of various piperazine derivatives against different human cancer cell lines. While specific data for this compound is not available, related compounds have shown significant activity. For example, novel thiazolinylphenyl-piperazines and their N-acetyl derivatives exhibited cytotoxic effects on prostate and breast cancer cell lines. nih.gov Similarly, a screen of 4-acyl-2-substituted piperazine urea (B33335) derivatives identified compounds with high selective anticancer activity against breast and lung cancer cells. mdpi.com

Table 1: Cytotoxic Activity of Select Piperazine Derivatives in Cancer Cell Lines

| Compound Type | Cancer Cell Line | Reported IC₅₀ Range (µM) | Source |

|---|---|---|---|

| Thiazolinylphenyl-piperazines (2a-c) & N-acetyl derivatives (3a-c) | LNCAP, DU-145, PC-3 (Prostate); MCF-7, SKBR-3, MDA-MB231 (Breast) | 15 - 73 | nih.gov |

| 4-Acyl-2-substituted piperazine ureas (Compounds 31, 32, 35, 37) | MCF7 (Breast) | Data not specified as range, but showed high selective activity | mdpi.com |

| 4-Piperazinyl-quinoline-isatin derivatives | MDA-MB468, MCF7 (Breast) | 10.34 - 66.78 | mdpi.com |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives | MCF7, BT20, T47D, CAMA-1 (Breast) | 0.31 - 120.52 | mdpi.com |

The piperazine scaffold is present in a wide array of pharmacologically active molecules, including enzyme inhibitors. researchgate.netnih.gov A significant area of research has been the development of piperazine derivatives as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of Alzheimer's disease. nih.govnih.govnih.gov

Multiple studies have reported potent inhibitory activity of various piperazine-based compounds against these enzymes. For instance, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and showed significant AChE inhibition, with the most potent compound having an IC₅₀ value of 0.91 µM. nih.gov Another study on different piperazine derivatives found IC₅₀ values ranging from 4.59-6.48 µM for AChE and 4.85-8.35 µM for BuChE. nih.gov The primary role of this compound in the available literature is as a structural linker for PROTACs, and there are no specific studies detailing its direct inhibitory or activatory effects on enzymes such as AChE, BuChE, PI3K, or ACC1/2.

Table 2: Inhibitory Activity of Select Piperazine Derivatives Against Cholinesterases

| Compound Series | Target Enzyme | Reported IC₅₀ Range (µM) | Source |

|---|---|---|---|

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | AChE | 0.91 - 5.5 | nih.gov |

| 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives | AChE | IC₅₀ of 2.73 for best compound | researchgate.net |

| 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives | BuChE | IC₅₀ of 0.65 for best compound | researchgate.net |

| General Piperazine Derivatives | AChE | 4.59 - 6.48 | nih.gov |

| General Piperazine Derivatives | BuChE | 4.85 - 8.35 | nih.gov |

Receptor Binding and Functional Assays (e.g., Serotonin (B10506) Receptors, Opioid Receptors)

The piperazine moiety is a cornerstone in the design of ligands for a multitude of receptors, particularly within the central nervous system. Its unique structural and physicochemical properties allow for potent and selective interactions with key therapeutic targets, including serotonin and opioid receptors.

Serotonin (5-HT) Receptors: The piperazine ring is a well-established pharmacophore for serotonin receptors. Arylpiperazine derivatives, in particular, have been extensively studied. The nature of the aryl group and other substituents dictates the affinity and selectivity for different 5-HT receptor subtypes. For instance, compounds with a 2-methoxyphenylpiperazine moiety often exhibit high affinity for the 5-HT1A receptor. mdpi.com Research has shown that certain coumarin-based piperazine derivatives demonstrate high affinity for both 5-HT1A and 5-HT2A receptors, with some acting as antagonists. mdpi.comresearchgate.net For example, compound 11 (8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl) piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one) was found to have a significant 5-HT1A antagonistic profile. mdpi.comresearchgate.net Similarly, 1-(1-Naphthyl)piperazine (1-NP) acts as an antagonist at 5-HT1 and 5-HT2 receptors in rat cortical membranes but can also act as a 5-HT1 agonist in the absence of serotonin. caymanchem.com The simple arylpiperazine TFMPP (1-(3-trifluoromethylphenyl)piperazine), once considered a selective 5-HT1B agonist, is now known to bind to multiple 5-HT receptor populations with lower selectivity. acnp.org

Opioid Receptors: The involvement of the piperazine scaffold in interacting with the opioid system has also been a subject of research. Studies on novel thiazole-piperazine derivatives have indicated that their antinociceptive (pain-relieving) effects are mediated through the opioidergic system. mdpi.com Pre-treatment with naloxone, a non-selective opioid receptor antagonist, was shown to abolish the analgesic activity of these compounds, pointing to a mechanism involving opioid receptor activation. mdpi.com Molecular docking studies further supported these findings by showing significant interactions between the active piperazine derivatives and µ- and δ-opioid receptors. mdpi.com The interaction between opioid systems and other receptor systems where piperazine derivatives are active, such as the cannabinoid system, is a complex area of research, with studies suggesting that mu or delta opioid receptors may form heterodimers with CB1 receptors. frontiersin.org

Research on Biological Processes in Animal Models (e.g., Antinociceptive, Anticonvulsant, Antiproliferative Effects in Research Settings)

The diverse receptor-binding profiles of piperazine-containing compounds translate into a wide range of biological activities observed in preclinical animal models.

Antinociceptive Effects: Numerous studies have demonstrated the pain-relieving properties of piperazine derivatives in various animal models of pain. Thiazole-piperazine derivatives significantly prolonged the reaction times of animals in the tail-clip and hot-plate tests, which measure centrally mediated antinociception. mdpi.com These compounds also reduced the number of writhing behaviors in the acetic acid-induced writhing test, indicating peripheral antinociceptive activity. mdpi.com The analgesic effects of some piperidine (B6355638) derivatives, structurally related to piperazines, were found to be reversed by the opioid antagonist naloxone, confirming the involvement of opioid pathways. researchgate.net Furthermore, HSK21542, a peripherally-restricted kappa opioid receptor (KOR) agonist, showed significant, long-lasting antinociceptive effects in acetic acid-induced writhing and hindpaw incision models in rodents. frontiersin.org

Anticonvulsant Effects: The piperazine scaffold is present in molecules investigated for the treatment of epilepsy. nih.gov Two dicarboxylic piperazine derivatives, pCB-PzDA and pBB-PzDA, which block glutamate (B1630785) receptors, were evaluated as anticonvulsants. nih.gov In DBA/2 mice, these compounds provided protection against seizures induced by loud sound. nih.gov In other mouse models, they showed potent antagonist activity against seizures induced by the excitatory amino acid agonist kainate. nih.gov Other research has focused on pyrrolidine-2,5-dione-acetamide derivatives containing a piperazine moiety, with some compounds showing potent activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.com

Antiproliferative Effects: The potential for piperazine-containing compounds in cancer research has been explored. Piperazine-substituted pyranopyridines have been shown to exhibit antiproliferative activity against various cancer cell lines at micromolar and submicromolar concentrations. nih.gov The mechanism of cytotoxicity was found to involve the induction of apoptosis. nih.gov Other research has described piperazine derivatives that trigger cell death mechanisms in leukemic cells. science.gov In one study, piperazines containing 2-chlorophenyl or 2,4-dimethylphenyl groups demonstrated the most potent antiproliferative activity against lung carcinoma cells. grafiati.com

Biochemical and Biophysical Characterization of Molecular Interactions

Binding Affinity Determination (e.g., Ki, EC50 measurements in research models)

The quantitative assessment of binding affinity is crucial for understanding the potency and selectivity of drug candidates. For piperazine derivatives, binding affinities are commonly reported as Ki (inhibition constant) from radioligand binding assays or as EC50/IC50 (half-maximal effective/inhibitory concentration) from functional assays.

For example, a series of piperidine/piperazine-based compounds were tested for their affinity toward sigma receptors. Compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) showed a high affinity for the S1R receptor with a Ki value of 3.2 nM. nih.gov In studies of serotonin receptors, a series of coumarin-piperazine derivatives showed a wide range of affinities. mdpi.com Compound 13 (7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl) propoxy)-2H-chromen-2-one) demonstrated a very high affinity for the 5-HT2A receptor with a Ki of 18 nM. mdpi.com In contrast, another derivative in the same series had a Ki value of 1846 nM for the 5-HT1A receptor. mdpi.com The peripherally-restricted kappa opioid receptor agonist HSK21542 demonstrated a potent antinociceptive effect in the mouse writhing test with an ED50 value of 0.09 mg/kg. frontiersin.org

These measurements are vital for establishing structure-activity relationships (SAR), where changes in the chemical structure are correlated with changes in binding affinity and functional activity to optimize lead compounds.

Table 1: Selected Binding Affinities of Piperazine Derivatives

| Compound Class/Name | Target Receptor | Binding Value (Ki) | Reference |

|---|---|---|---|

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 (S1R) | 3.2 nM | nih.gov |

| 7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl) propoxy)-2H-chromen-2-one | Serotonin 5-HT2A | 18 nM | mdpi.com |

| Compound 6a (A piperazine derivative) | Serotonin 5-HT1A | 1.28 nM | nih.gov |

| 1-(1-Naphthyl)piperazine (1-NP) | Serotonin 5-HT6 | 120 nM | caymanchem.com |

| A piperidine derivative (Compound 11) | Sigma-1 (σ1R) | 4.41 nM | nih.gov |

| A piperidine derivative (Compound 11) | Histamine H3 (hH3R) | 6.2 nM | nih.gov |

Enzyme Kinetics and Mechanistic Enzymology Studies

While much of the research on piperazine derivatives focuses on receptor-mediated activities, their interactions with enzymes are also a significant area of study. Mechanistic studies can reveal whether a compound acts as an inhibitor, activator, or substrate for a particular enzyme. For instance, some piperine (B192125) analogues, which share structural similarities with certain piperazine compounds, have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. dntb.gov.ua

In the context of drug metabolism, the interaction of piperazine derivatives with cytochrome P450 (CYP) enzymes is of high importance. Naloxegol (B613840), a peripherally acting µ-opioid receptor antagonist (PAMORA) used for opioid-induced constipation, is metabolized predominantly by the CYP3A enzyme. dovepress.com Kinetic studies have shown that co-administration of naloxegol with strong CYP3A inhibitors, like ketoconazole, can dramatically increase its plasma concentration, which has clinical implications. dovepress.com Such studies are essential for predicting and understanding potential drug-drug interactions.

Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Advanced biophysical techniques are employed to characterize the molecular details of how piperazine-containing ligands bind to their protein targets.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics (association and dissociation rates, kon and koff) and affinity of binding events in real-time. jelsciences.com It has been utilized to examine the interaction between piperazine derivatives and their target proteins. ulisboa.ptgoogleapis.com For example, SPR can be used to confirm binding and determine the kinetic parameters that define the stability of the protein-ligand complex over time, which is a key aspect of a drug's mechanism of action. researchgate.netrsc.org

Isothermal Titration Calorimetry (ITC): ITC is considered a gold-standard method for directly measuring the thermodynamics of binding interactions. tainstruments.com By measuring the heat released or absorbed during a binding event, ITC can determine the binding affinity (Ka), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. tainstruments.com This provides a complete thermodynamic profile of the binding event, offering deep insights into the forces driving the interaction. ITC has been applied in studies involving piperazine-containing molecules to fully characterize their binding to target proteins, aiding in lead optimization for drug discovery. core.ac.ukulisboa.pt

Structure Activity Relationship Sar and Lead Optimization Strategies

Design of Piperazine-acetyl-PIP-AcOH Analogues for SAR Profiling

The design and synthesis of analogues are fundamental to understanding the SAR of this compound. This process involves systematic modifications to its core components to enhance potency, selectivity, and pharmacokinetic properties.

Systematic Modification of Piperazine (B1678402) Ring Substituents

The piperazine ring is a versatile scaffold in medicinal chemistry, known for its ability to influence a compound's pharmacokinetic profile. nih.govresearchgate.netresearchgate.net Systematic modifications of the substituents on the piperazine ring are a key strategy in the development of novel therapeutic agents. Research has shown that the nature and position of these substituents can significantly impact biological activity. nih.govtandfonline.com

For instance, in the development of anticancer agents, the introduction of different groups on the piperazine moiety can dramatically alter cytotoxicity. tandfonline.com SAR studies have revealed that even minor changes, such as the substitution with electron-donating or electron-withdrawing groups on an attached aromatic ring, can modify the physicochemical properties and interactions with biological targets. researchgate.net In some cases, an unsubstituted piperazine ring has been found to be optimal for specific activities. nih.gov

The strategic placement of substituents can also influence selectivity. For example, in the design of dopamine (B1211576) receptor ligands, modifications to the piperazine unit have been shown to affect affinity and selectivity for D2 versus D3 receptors. The table below illustrates how different substituents on the piperazine ring can impact the inhibitory activity against various cancer cell lines.

| Compound | Piperazine Substituent | Target/Cell Line | Activity (IC50) |

| Analog 1 | 4-Aryl | Dopamine D2/D3 Receptors | Varies based on aryl group |

| Analog 2 | Unsubstituted | K562 cells | More active |

| Analog 3 | Methyl | K562 cells | Inactive |

| Analog 4 | Benzyl | PC3 cells | 1.05 µM |

| Analog 5 | 4-amino- 2H-benzo[h] chromen-2-one | LNCaP-hr cells | 0.52 ± 0.11 µM |

Linker Chemistry and Length Variation in PROTAC Design

In PROTACs, the linker connecting the two ligand-binding heads is not merely a spacer but plays a crucial role in the formation of a productive ternary complex, which is essential for protein degradation. nih.govresearchgate.net The length, rigidity, and chemical composition of the linker, which in this case incorporates the this compound structure, are critical parameters for optimization. explorationpub.comnih.gov

Common linker motifs include polyethylene (B3416737) glycol (PEG) and alkyl chains. nih.gov The incorporation of rigid heterocyclic scaffolds like piperazine can enhance the stability of the PROTAC and improve its physicochemical properties. nih.govresearchgate.net Varying the length of the linker, for instance by altering the number of methylene (B1212753) units or PEG repeats, can modulate the degradation efficiency and even impart selectivity for different protein targets. nih.govexplorationpub.com Studies have shown that both excessively short and long linkers can be detrimental to activity, highlighting the need for precise optimization. explorationpub.com

The chemical nature of the linker also affects properties like solubility and cell permeability. For example, replacing an amide bond with an ether in the linker has been shown to improve cell permeability. explorationpub.com The table below shows common linker types used in PROTAC design.

| Linker Type | Common Motifs | Key Properties |

| Flexible | PEG, Alkane chains | Allows for conformational flexibility |

| Rigid | Piperazine, Piperidine (B6355638), Alkynes | Imparts conformational restriction, can improve stability |

| Hydrophilic | PEG | Increases solubility |

Acetyl Group and PIP-AcOH Moiety Modifications

Modifications to the acetyl group and the PIP-AcOH (piperidine-acetic acid) moiety are also crucial for optimizing the properties of the parent compound. The acetyl group, for example, can influence the electronic properties and metabolic stability of the molecule. Its replacement with other acyl groups or bioisosteres can be explored to fine-tune activity and pharmacokinetic parameters.

The PIP-AcOH moiety, likely involved in binding to a specific biological target, can be modified to enhance this interaction. Carboxylic acid bioisosteres are often employed in drug design to overcome issues associated with the carboxylic acid group, such as poor metabolic stability and limited membrane permeability, while retaining the necessary binding interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. insilico.eumdpi.comlongdom.orgscispace.comkoreascience.kr For piperazine derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that correlate with their activity. mdpi.com

These descriptors can be electronic (e.g., energy of the lowest unoccupied molecular orbital, electrophilicity index), steric (e.g., molar refractivity), or physicochemical (e.g., aqueous solubility, polar surface area). mdpi.com By developing robust QSAR models, researchers can predict the activity of newly designed analogues, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. insilico.eumdpi.com

Several studies have successfully applied QSAR to various classes of piperazine derivatives, including those with antimalarial, anticancer, and renin inhibitory activities. insilico.eumdpi.comlongdom.orgscispace.com These models have demonstrated good predictive power, as validated by both internal and external validation methods. insilico.euscispace.com

The following table presents key descriptors identified in a QSAR study of piperazine derivatives as mTORC1 inhibitors. mdpi.com

| Descriptor | Type | Correlation with Activity |

| ELUMO | Electronic | Significant |

| Electrophilicity Index (ω) | Electronic | Significant |

| Molar Refractivity (MR) | Steric/Physicochemical | Significant |

| Aqueous Solubility (Log S) | Physicochemical | Significant |

| Topological Polar Surface Area (PSA) | Physicochemical | Significant |

| Refractive Index (n) | Physicochemical | Significant |

Fragment-Based Drug Discovery (FBDD) and Fragment-to-Lead Optimization with Piperazine Scaffolds

FBDD has emerged as a powerful strategy in drug discovery, starting with the identification of small, low-molecular-weight fragments that bind to a biological target. nih.govnih.govopenaccessjournals.comfrontiersin.org These fragments, which typically have weak binding affinities, are then grown or linked together to generate more potent lead compounds. nih.govastx.com

The piperazine scaffold is well-suited for FBDD due to its synthetic tractability and its presence in many known drugs. researchgate.netastx.com Fragment libraries containing piperazine derivatives can be screened using biophysical techniques like X-ray crystallography and NMR spectroscopy to identify initial hits. nih.govastx.com Structure-based drug design is then used to guide the elaboration of these fragments, adding substituents that can form additional favorable interactions with the target. astx.com

A key advantage of FBDD is that it allows for a more efficient exploration of chemical space and often leads to lead compounds with better physicochemical properties compared to those identified through traditional high-throughput screening. nih.govopenaccessjournals.com

Bioisosteric Replacements and Scaffold Hopping Approaches in Piperazine Medicinal Chemistry

Bioisosterism refers to the replacement of a functional group or moiety with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.comsci-hub.stbiomedres.us In the context of piperazine-containing compounds, various bioisosteres for the piperazine ring have been explored. For example, 2,6-diazaspiro[3.3]heptane has been successfully used as a piperazine surrogate, leading to improved target selectivity and reduced cytotoxicity in some cases. rsc.org

Scaffold hopping is a related strategy that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the key pharmacophoric features required for biological activity. psu.eduwiley-vch.deresearchgate.netuniroma1.it This approach is particularly useful for generating novel chemical entities with improved properties or for circumventing existing patents. Computational methods, such as shape-based screening and pharmacophore modeling, are often employed to identify suitable replacement scaffolds. psu.eduresearchgate.net For piperazine derivatives, scaffold hopping can lead to the discovery of new chemotypes with distinct structures but similar biological profiles. nih.gov

The table below lists some bioisosteric replacements for the piperazine ring.

| Original Scaffold | Bioisosteric Replacement | Potential Advantages |

| Piperazine | 2,6-Diazaspiro[3.3]heptane | Improved selectivity, reduced cytotoxicity |

| Piperazine | Spiro diamine analogues | Altered activity, reduced cytotoxicity |

| Piperazine | Azetidine-containing spirocycles | Potential for improved properties |

Pharmacokinetic Property Modulation Research (e.g., ADMET in silico/in vitro studies relevant to research compound selection)

In the development of therapeutic agents, early assessment of pharmacokinetic properties is crucial for selecting promising lead candidates and minimizing late-stage failures. nih.gov For piperazine-based compounds, including derivatives structurally related to this compound, in silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are integral to the lead optimization process. nih.govwindows.net These predictive models help refine molecular structures to achieve a desirable balance of potency and drug-like properties. researchgate.net

In silico tools are widely used in the initial stages to predict the ADMET characteristics of novel compounds. nih.govresearchgate.net These computational methods assess a range of properties, including aqueous solubility (LogS), lipophilicity (LogP), and potential for oral bioavailability based on rules such as Lipinski's. mdpi.comijlpr.com Such predictions allow researchers to prioritize the synthesis of compounds with a higher probability of success. windows.net

Following computational screening, in vitro assays provide experimental validation of the predicted properties. Key studies for piperazine-containing compounds include the evaluation of metabolic stability in human liver microsomes and hepatocytes. nih.govacs.org The N-dealkylation of the piperazine ring is a common metabolic pathway, and strategies to block this, such as incorporating the piperazine into a cyclic linker or attaching it via a more stable amide group, have been shown to significantly increase metabolic half-life. acs.org

Furthermore, assessing interactions with key proteins involved in drug disposition, such as cytochrome P450 (CYP) enzymes and the P-glycoprotein (P-gp) efflux pump, is a standard part of the selection cascade. nih.govnih.gov Some piperazine derivatives have been identified as P-gp inhibitors, a characteristic that can enhance the bioavailability of co-administered drugs. nih.gov

The data gathered from these predictive and experimental studies are critical for selecting the best candidates for further development. A compound with a favorable ADMET profile—characterized by good absorption, appropriate distribution, sufficient metabolic stability, and low potential for toxicity—is more likely to succeed in later preclinical and clinical stages. mdpi.com

Data Tables

Table 1: Representative In Silico ADMET Predictions for Piperazine Analogs

This table illustrates the type of data generated during early-stage computational screening for compounds structurally related to the piperazine class. Values are hypothetical and for illustrative purposes only, based on typical parameters evaluated in drug discovery. mdpi.comijlpr.com

| Compound ID | Molecular Weight ( g/mol ) | LogP | LogS (Aqueous Solubility) | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability (%) |

| Analog A | 450.5 | 3.1 | -4.5 | 1 | 5 | High |

| Analog B | 520.7 | 4.8 | -5.2 | 2 | 6 | Moderate |

| Analog C | 480.6 | 2.5 | -3.8 | 2 | 7 | High |

Table 2: Example In Vitro Metabolic Stability and Efflux Profile

This table presents sample experimental data used to compare lead compounds. The data reflect key assays for determining metabolic fate and potential for active transport, which are critical for compound selection. nih.govacs.orgnih.gov

| Compound ID | Human Liver Microsome Stability (T½, min) | P-gp Substrate (Efflux Ratio) | hERG Inhibition (IC₅₀, µM) |

| Analog A | > 60 | 1.2 (Low) | > 10 |

| Analog B | 25 | 4.5 (High) | 2.1 |

| Analog C | 45 | 1.5 (Low) | > 30 |

Advanced Research Concepts and Future Directions

Prodrug Research Strategies for Piperazine-acetyl-PIP-AcOH and Derivatives

The development of prodrugs—inactive precursors that are converted into active drugs within the body—represents a significant strategy for optimizing the therapeutic potential of piperazine-based compounds. numberanalytics.comcentralasianstudies.orghumanjournals.com This approach aims to improve key drug properties, surmounting challenges related to solubility and permeability. nih.govmdpi.com

The fundamental goal of prodrug design is to enhance a drug's pharmacokinetic and pharmacodynamic profile. numberanalytics.comnumberanalytics.com This involves the chemical modification of the parent drug to create a bioreversible derivative. mdpi.com Key principles guiding this design include:

Improving Physicochemical Properties: Prodrugs are often designed to increase the solubility and stability of the parent compound. numberanalytics.com For instance, the addition of phosphate (B84403) groups can significantly enhance water solubility, a strategy that has been explored for various therapeutic agents. google.comgoogle.comgoogle.com

Enhancing Permeability: By modifying the lipophilicity of a molecule, prodrugs can improve its ability to cross biological membranes, leading to better absorption and distribution. mdpi.comnumberanalytics.com

Targeted Delivery: Prodrugs can be engineered to be activated by specific enzymes present in target tissues, thereby increasing efficacy and reducing off-target effects. numberanalytics.com This site-specific activation is a cornerstone of modern prodrug design. centralasianstudies.org

Minimizing Toxicity: By masking the active drug until it reaches its target, prodrugs can reduce systemic toxicity and other adverse effects. numberanalytics.com

The design process is complex, requiring careful consideration of the parent drug's structure, its metabolic pathways, and the desired therapeutic outcome. numberanalytics.com

A critical aspect of prodrug development is evaluating its stability and conversion back to the active drug. In vitro studies are essential for this assessment. These studies typically involve incubating the prodrug in various biological media, such as human plasma or simulated gastric and intestinal fluids, to monitor its conversion rate. researchgate.netnih.gov

For example, studies have shown that some prodrugs remain stable in phosphate buffers but are rapidly converted to the active drug in the presence of human plasma, indicating an enzymatic conversion process. researchgate.net The half-life of this conversion is a key parameter, with researchers often aiming for a rapid release of the parent drug under physiological conditions. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in quantifying the prodrug and the released active drug over time. researchgate.net

Table 1: Key Considerations in Prodrug Design

| Principle | Objective | Example Strategy |

| Enhanced Solubility | Improve bioavailability and formulation options. | Addition of phosphate or amino acid moieties. nih.govgoogle.com |

| Improved Permeability | Increase absorption across biological membranes. | Modification of lipophilicity. numberanalytics.com |

| Targeted Activation | Increase drug concentration at the site of action. | Design for activation by tissue-specific enzymes. numberanalytics.com |

| Reduced Toxicity | Minimize off-target and systemic side effects. | Masking of the active drug until it reaches the target. numberanalytics.com |

Development of this compound as a Chemical Probe or Research Tool

The piperazine (B1678402) moiety is a ubiquitous structural feature in many clinically approved drugs, valued for its therapeutic versatility. researchgate.netbohrium.commdpi.com Its unique properties, including the presence of two nitrogen atoms that can participate in various interactions, make it an excellent scaffold for developing chemical probes. researchgate.net Recently, researchers have focused on innovative methods, such as using light and organic catalysts, to create customized piperazine molecules, which could accelerate drug discovery by simplifying the modification of their structure. unc.edu

Compounds like this compound serve as crucial linkers in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins. medchemexpress.commedchemexpress.commedchemexpress.com The development of tool compounds derived from piperazine structures, including potent and selective inhibitors, allows for the detailed study of target proteins in various biological contexts, from in vitro assays to complex animal models. acs.org

Novel Applications of Piperazine-Based PROTACs in Chemical Biology Research

PROTAC technology is rapidly expanding beyond its initial focus on cancer therapeutics. researchgate.netbohrium.com The ability to target and degrade "undruggable" proteins opens up new avenues for treating a wide range of diseases. nih.govresearchgate.net

Neurodegenerative Diseases: The aggregation of misfolded proteins is a hallmark of conditions like Alzheimer's, Parkinson's, and Huntington's disease. nih.gov Researchers are actively developing PROTACs to target and clear these pathological proteins, such as tau and alpha-synuclein. nih.govnih.gov

Immunological Targets: PROTACs are being explored for their potential in cancer immunotherapy by targeting key proteins involved in immune regulation. mdpi.com For instance, degraders for STAT3 have shown promise in preclinical studies. mdpi.com The CD47-SIRPα "don't eat me" signal is another attractive target for PROTAC-based immune intervention. mdpi.com

The versatility of the PROTAC platform, including the development of antibody-based PROTACs (AbTACs) and other novel formats, is expanding the scope of this technology to include extracellular and membrane-bound proteins. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Piperazine Compound Discovery and Optimization

The complexity of designing effective PROTACs, particularly in optimizing the linker component, has led to the increasing use of artificial intelligence (AI) and machine learning (ML). researchgate.netrsc.orgdigitellinc.com These computational tools are revolutionizing the drug discovery process in several ways:

Predictive Modeling: ML algorithms can analyze large datasets to predict the properties of new compounds, such as their solubility and binding affinity. mdpi.combiorxiv.org Models like DeepPROTACs can even predict the degradation capacity of a potential PROTAC molecule. researchgate.netmdpi.com

Generative Design: Generative models, including Variational Autoencoders (VAEs) and Graph Neural Networks (GNNs), can propose novel molecular structures with desired characteristics. cbirt.net This accelerates the exploration of chemical space and the identification of promising new linkers and warheads. cbirt.net

Optimization: Reinforcement learning (RL) can be used to simulate the interaction between a PROTAC and its target, iteratively modifying the PROTAC's structure to optimize its effectiveness. cbirt.net

By integrating AI and ML, researchers can more efficiently navigate the vast chemical space of piperazine-based compounds, accelerating the design and optimization of potent and selective PROTACs. digitellinc.commdpi.comfrontiersin.orgmdpi.com

Table 2: AI/ML Approaches in PROTAC Design

| AI/ML Technique | Application in PROTAC Design | Key Benefit |

| Machine Learning (ML) | Predicts binding affinity, solubility, and degradability. mdpi.comfrontiersin.org | Reduces the number of required experiments. mdpi.com |

| Generative Models (e.g., VAEs, GNNs) | Designs novel linkers and entire PROTAC molecules. cbirt.net | Explores vast chemical space for innovative structures. cbirt.net |

| Reinforcement Learning (RL) | Optimizes linker structure for maximum degradation efficiency. cbirt.net | Iteratively improves PROTAC design based on simulated success. cbirt.net |

| Deep Neural Networks (e.g., DeepPROTACs) | Predicts the degradation efficacy of a proposed PROTAC. researchgate.netmdpi.com | Provides early assessment of potential PROTAC candidates. mdpi.com |

Future Perspectives for this compound in Targeted Protein Degradation Research

The future of this compound and related compounds in targeted protein degradation is bright. As a key building block for PROTACs, its importance will grow as the field continues to mature. medchemexpress.commedchemexpress.com The ongoing development of novel E3 ligase ligands will expand the repertoire of the ubiquitin-proteasome system that can be hijacked for therapeutic purposes, moving beyond the commonly used CRBN and VHL ligases. oxfordglobal.comnih.govnih.gov

The continued refinement of PROTAC design, aided by computational approaches, will lead to molecules with improved selectivity, potency, and drug-like properties. rsc.orgdigitellinc.com Furthermore, the application of prodrug strategies to PROTACs holds the promise of overcoming challenges related to their delivery and tissue specificity. mdpi.comacs.org As researchers continue to unlock the full potential of targeted protein degradation, versatile chemical tools like this compound will remain at the forefront of this exciting area of chemical biology and drug discovery. oxfordglobal.combohrium.com

Q & A

Q. What are the standard protocols for synthesizing Piperazine-acetyl-PIP-AcOH, and what key reaction parameters must be controlled?

this compound synthesis typically involves nucleophilic substitution or acetylation reactions. Key steps include:

- Acetylation of piperazine : Reacting piperazine with acetylating agents (e.g., acetic anhydride) under controlled temperature (80–100°C) and inert atmosphere to prevent side reactions .

- pH control : Maintaining a pH of 7–9 to stabilize intermediates and avoid hydrolysis of acetyl groups .

- Purification : Use column chromatography (silica gel, ethyl acetate/methanol eluent) or recrystallization to isolate the product .

Critical parameters: reaction time (12–24 hours), stoichiometric ratios (1:1.2 for piperazine to acetylating agent), and moisture exclusion .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- NMR spectroscopy : 1H/13C NMR to confirm acetyl group integration (δ 2.1–2.3 ppm for CH3) and piperazine ring protons (δ 2.5–3.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 220.27 for C12H16N2O2) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and resolve acetylated byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR and mass spectrometry data when characterizing novel piperazine derivatives?

Contradictions may arise from:

- Tautomerism : Piperazine rings can exhibit chair-boat conformational changes, altering NMR splitting patterns. Use variable-temperature NMR to stabilize conformers .

- Ionization artifacts in MS : Adduct formation (e.g., Na+ or K+) may skew mass data. Employ electrospray ionization (ESI) in negative/positive ion modes and compare with theoretical isotopic patterns .

- Impurity interference : Cross-validate with FT-IR (C=O stretch at 1650–1700 cm⁻¹ for acetyl groups) and elemental analysis (±0.3% tolerance for C, H, N) .

Q. What strategies optimize the yield and purity of this compound in multi-step syntheses?

- Stepwise acetylation : Protect the piperazine nitrogen sequentially to avoid over-acetylation. Use Boc-protected intermediates, followed by deprotection with TFA .

- Catalytic optimization : Add DMAP (4-dimethylaminopyridine) to enhance acetyl transfer efficiency, reducing reaction time by 30% .

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track reaction progression and terminate at peak conversion .

Q. How does the presence of acetyl and acetic acid groups influence the compound’s pharmacokinetic properties?

- Solubility : Acetyl groups increase lipophilicity (LogP ~1.2), while the acetic acid moiety enhances aqueous solubility at physiological pH (pKa ≈ 4.5). Use pH-solubility profiling to balance bioavailability .

- Metabolic stability : Acetylation reduces hepatic first-pass metabolism by cytochrome P450 enzymes (e.g., CYP3A4). Validate via in vitro microsomal assays .

- BBB permeability : Moderate penetration (BBB score ~0.5) due to hydrogen-bonding capacity (TPSA ~50 Ų). Modify with prodrug strategies for CNS-targeted delivery .

Q. What methodologies are recommended for analyzing batch-to-batch variability in this compound synthesis?

- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading) and identify critical quality attributes (CQAs) .

- Stability-indicating assays : Use forced degradation studies (acid/base hydrolysis, oxidative stress) with HPLC-MS to detect degradants and establish shelf-life .

- Statistical process control (SPC) : Monitor purity (USP <621>) and residual solvents (GC headspace analysis) against ICH Q3C limits .

Contradiction Analysis and Troubleshooting

Q. How should researchers address conflicting data between in silico predictions and experimental results for this compound’s bioactivity?

- Validation of computational models : Cross-check docking simulations (AutoDock Vina) with SPR (surface plasmon resonance) binding assays to confirm target affinity .

- Solvent effects : Adjust MD simulations to account for solvation dynamics (e.g., explicit water models vs. implicit solvents) that may skew free-energy calculations .

- Off-target interactions : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase inhibition and refine SAR (structure-activity relationship) models .

Q. What experimental designs are suitable for studying the structure-activity relationship (SAR) of this compound analogs?

- Fragment-based screening : Synthesize analogs with modified acetyl or piperazine moieties and test against target enzymes (e.g., acetylcholinesterase) .

- Free-Wilson vs. Hansch analysis : Use Free-Wilson for discrete substituent effects (e.g., -OCH3 vs. -Cl) and Hansch for quantitative hydrophobicity-activity relationships .

- High-throughput screening (HTS) : Employ 96-well plate assays with fluorescence polarization to rank analog potency (IC50) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.